N-Methylbutylamine

Description

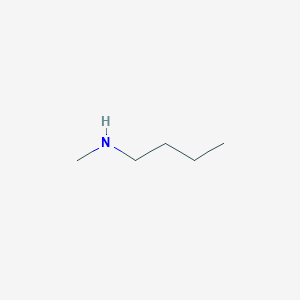

This compound is a secondary aliphatic amine having methyl and n-butyl as the two alkyl groups.

Structure

3D Structure

Properties

IUPAC Name |

N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-4-5-6-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOGKXLOEWLIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Record name | N-METHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059389 | |

| Record name | 1-Butanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylbutylamine appears as a water-white liquid with an ammonia-like odor. Density 0.736 g / cm3 and flash point 35 °F (Aldrich). Vapors heavier than air. Used to make other chemicals., Colorless liquid with an ammonical odor; [CAMEO] | |

| Record name | N-METHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylbutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

91 °C | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

55 °F (NFPA, 2010), 55 °F (13 °C) (open cup) | |

| Record name | N-METHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in water | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7637 g/cu cm at 15 °C | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.0 (AIR= 1) | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

50.5 [mmHg] | |

| Record name | N-Methylbutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

110-68-9 | |

| Record name | N-METHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylbutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61NTK0473L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -75.0 °C | |

| Record name | BUTYLMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methylbutylamine (CAS 110-68-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methylbutylamine (CAS 110-68-9), a secondary aliphatic amine. It details the compound's chemical and physical properties, spectroscopic data, synthesis protocols, applications, and toxicological information. The guide is intended to serve as a foundational resource for professionals in research and development.

Core Properties and Data

This compound is a colorless to water-white liquid known for its ammonia-like odor.[1][2] It is a versatile chemical intermediate used in the synthesis of various organic compounds.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 110-68-9 | [1] |

| Molecular Formula | C₅H₁₃N | [1][5] |

| Molecular Weight | 87.16 g/mol | [1] |

| Appearance | Water-white liquid with an ammonia-like odor | [1][2] |

| Density | 0.74 g/cm³ at 20°C | |

| Boiling Point | 90-92 °C at 1013 hPa | [6] |

| Melting Point | -75 °C | |

| Flash Point | -4 °C (closed cup) | |

| Solubility | Soluble in water, ethanol, and acetone | [3][5] |

| Vapor Pressure | 64.07 hPa at 20°C | [7] |

| Refractive Index (n20/D) | 1.3995 | [8] |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopic Method | Key Data Points | Source(s) |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺): m/z 87. Top Peak: m/z 44. | [1][9] |

| ¹H NMR | Spectra available for review. | [1][10] |

| ¹³C NMR | Spectra available for review. | [11][12] |

| Infrared (IR) | Spectra available for review. | [1] |

Synthesis of this compound

This compound is commonly synthesized via reductive amination. This method involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine intermediate, which is then reduced to the target amine.[13][14] This approach is favored for its control over alkylation and is widely used in both laboratory and industrial settings.[14]

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

-

Butanal

-

Methylamine (e.g., as a solution in THF or water)

-

Reducing agent (e.g., Sodium borohydride - NaBH₄)[15]

-

Anhydrous solvent (e.g., Methanol, Ethanol)

-

Acid for pH adjustment (e.g., Acetic acid)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

-

Standard laboratory glassware for reaction, workup, and distillation

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve butanal (1 equivalent) in the chosen anhydrous solvent. Cool the solution in an ice bath.

-

Slowly add methylamine (1.1 equivalents) to the cooled solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by techniques like TLC or GC.

-

Reduction: Once imine formation is complete, cool the reaction mixture again in an ice bath. Cautiously add the reducing agent, sodium borohydride (1.5 equivalents), portion-wise to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water to decompose any excess reducing agent. Acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of ~2.

-

Wash the aqueous layer with a non-polar solvent (e.g., diethyl ether) to remove any unreacted aldehyde and other non-basic impurities.

-

Basify the aqueous layer by adding a strong base (e.g., 6M NaOH) until the pH is >12.

-

Extraction and Purification: Extract the product from the basic aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to yield the final product.

Safety Note: This reaction should be performed in a well-ventilated fume hood. Sodium borohydride reacts with acidic and protic solvents to produce flammable hydrogen gas.

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis and has notable applications in the pharmaceutical industry.[4][16]

-

Pharmaceutical Intermediate: It is a key precursor in the synthesis of various pharmaceutical compounds.[4] For instance, derivatives of N-methylalkylamines are being investigated for their inhibitory effects on enzymes like monoamine oxidase (MAO), which is relevant for the development of new psychotropic and antidepressant drugs.[17]

-

Organic Synthesis: The compound is utilized as a building block for creating more complex organic molecules due to the reactivity of its secondary amine group.[4][5]

-

Corrosion Inhibitors and Surfactants: Research has explored its potential use in the production of corrosion inhibitors and surfactants.[16]

Toxicology and Safety Information

This compound is classified as a hazardous substance. It is a highly flammable, corrosive liquid that can cause severe skin and eye burns.[18][19] Inhalation may lead to respiratory tract irritation, and ingestion is harmful.[3][18]

Table 3: Toxicological Data for this compound

| Toxicity Metric | Value | Species | Source(s) |

| LD₅₀ (Oral) | 420 mg/kg | Rat | [18] |

| LD₅₀ (Dermal) | 932 mg/kg | Rabbit | [3] |

| LD₅₀ (Dermal) | 1260 µL/kg | Rabbit | [18] |

| LC₅₀ (Inhalation) | 2,000 ppm/4h (LCLo) | Rat | [1] |

Handling and Storage:

-

Store in a cool, well-ventilated area away from sources of ignition.[19]

-

Use spark-proof tools and explosion-proof equipment.[18]

-

Ground and bond containers during material transfer.[18][19]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-resistant goggles, and a face shield.[19]

-

Facilities should be equipped with an eyewash station and a safety shower.[18]

-

The compound is incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[18][19]

Analytical Methods

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a standard technique for the analysis of this compound.

Objective: To determine the purity of a synthesized this compound sample.

Instrumentation and Materials:

-

Gas Chromatograph with FID (GC-FID).

-

Capillary column suitable for amine analysis (e.g., DB-5 or equivalent).[20]

-

This compound sample.

-

High-purity solvent for dilution (e.g., Methanol or Dichloromethane).

-

Carrier gas (e.g., Helium or Nitrogen).[20]

-

Microsyringe for sample injection.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL of sample in 1 mL of solvent).

-

Instrument Setup (Example Conditions):

-

Analysis: Inject the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram. The retention time of the this compound peak will be characteristic under the specified conditions.

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the this compound sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

This guide provides essential technical information for professionals working with this compound. Adherence to safety protocols is critical when handling this chemical.

References

- 1. This compound | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. microchem.fr [microchem.fr]

- 4. Buy this compound (EVT-459903) | 110-68-9 [evitachem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. scent.vn [scent.vn]

- 8. This compound [chembk.com]

- 9. 1-Butanamine, N-methyl- [webbook.nist.gov]

- 10. This compound(110-68-9) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Page loading... [guidechem.com]

- 17. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. nj.gov [nj.gov]

- 20. cdc.gov [cdc.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Isomers of N-Methylbutylamine

For Researchers, Scientists, and Drug Development Professionals

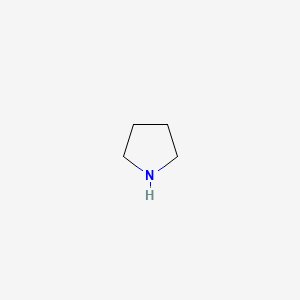

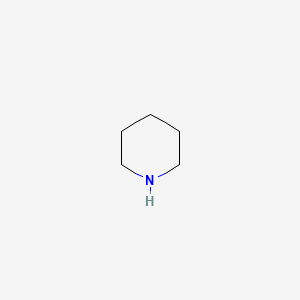

This technical guide provides a comprehensive comparison of the structural isomers of N-methylbutylamine (C₅H₁₃N). The focus is on the four secondary amine isomers that differ by the branching of the butyl group: N-methyl-n-butylamine, N-methyl-isobutylamine, N-methyl-sec-butylamine, and N-methyl-tert-butylamine. This document summarizes their key physicochemical properties, details experimental protocols for their synthesis and analysis, and provides a framework for their comparative evaluation.

Physicochemical Properties: A Comparative Analysis

The structural variations among the isomers of this compound lead to distinct physicochemical properties. These properties are critical in determining their reactivity, solubility, and potential applications in various fields, including as intermediates in the synthesis of pharmaceuticals and other organic compounds.[1] The following table summarizes the available quantitative data for the four primary structural isomers of this compound.

| Isomer | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) | Refractive Index (n20/D) |

| N-Methyl-n-butylamine | CH₃(CH₂)₃NHCH₃ | C₅H₁₃N | 87.16 | 90-92[2] | -75[2] | 0.74[2] | 1.3995[3] |

| N-Methylisobutylamine | (CH₃)₂CHCH₂NHCH₃ | C₅H₁₃N | 87.16 | 78[4] | -75 (estimate)[5] | 0.724[5] | 1.3950-1.3970[5] |

| N-Methyl-sec-butylamine | CH₃CH₂CH(CH₃)NHCH₃ | C₅H₁₃N | 87.16 | 78.5 (est.)[6] | - | 0.736 (at 25°C)[6] | 1.4029[6] |

| N-Methyl-tert-butylamine | (CH₃)₃CNHCH₃ | C₅H₁₃N | 87.16 | 67-69 | - | 0.727 (at 25°C) | 1.395 |

Synthesis Protocols

The synthesis of this compound isomers can be achieved through several established methods in organic chemistry. Two of the most common and versatile methods are Reductive Amination and the Eschweiler-Clarke reaction.

General Experimental Protocol: Reductive Amination

Reductive amination is a widely used method for the synthesis of secondary amines. For the synthesis of this compound isomers, this typically involves the reaction of the corresponding butylamine isomer with formaldehyde, followed by reduction.

Materials:

-

Appropriate butylamine isomer (n-butylamine, isobutylamine, sec-butylamine, or tert-butylamine)

-

Formaldehyde (37% aqueous solution)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

-

Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)[7]

-

Methanol or other suitable solvent

-

Diethyl ether or other extraction solvent

-

Hydrochloric acid

-

Sodium hydroxide

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of the primary butylamine isomer (1 equivalent) in methanol, add formaldehyde (1.1-1.5 equivalents).

-

If using a catalyst like titanium(IV) isopropoxide, it is added to the mixture.[7]

-

The mixture is stirred at room temperature for a period of time (typically 1-4 hours) to allow for the formation of the intermediate imine or aminal.

-

The reducing agent (e.g., sodium borohydride, 1.5 equivalents) is then added portion-wise, controlling the temperature with an ice bath if necessary.

-

The reaction mixture is stirred until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the addition of water.

-

The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by distillation.

General Experimental Protocol: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[8][9] This method is particularly useful for producing tertiary amines but can be adapted for the synthesis of secondary methylamines.

Materials:

-

Appropriate butylamine isomer (n-butylamine, isobutylamine, sec-butylamine, or tert-butylamine)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide solution

-

Diethyl ether or other extraction solvent

-

Anhydrous potassium carbonate

Procedure: [9]

-

To a round-bottom flask, add the primary butylamine isomer (1 equivalent).

-

Add an excess of formic acid (e.g., 1.8 equivalents) and formaldehyde (e.g., 1.1 equivalents).[9]

-

Heat the reaction mixture at reflux (around 80-100°C) for several hours. The reaction can be monitored for the cessation of carbon dioxide evolution.[9]

-

Cool the reaction mixture to room temperature.

-

Make the solution basic by the careful addition of a sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous potassium carbonate.

-

Filter and remove the solvent by distillation. The resulting secondary amine can be purified by fractional distillation.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound isomers, standard analytical techniques are employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts, integration, and multiplicity of the proton signals are characteristic of each specific isomer. The N-methyl group will typically appear as a singlet. The protons on the carbon adjacent to the nitrogen (α-protons) will be deshielded and appear further downfield than other alkyl protons. The different butyl isomers (n-butyl, isobutyl, sec-butyl, tert-butyl) will have distinct and predictable splitting patterns for their respective protons.

-

¹³C NMR: The number of unique carbon signals will correspond to the symmetry of the molecule. The chemical shifts of the carbon atoms will be influenced by their proximity to the nitrogen atom, with carbons directly bonded to the nitrogen being deshielded.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying these volatile isomers. The fragmentation patterns in the mass spectra will be unique to each isomer, allowing for their differentiation.

Chromatographic Analysis

Gas Chromatography (GC): GC is an effective method for separating the this compound isomers due to their different boiling points and polarities. The retention times on a suitable capillary column will be distinct for each isomer, allowing for their quantitative analysis.

Biological Activity and Signaling Pathways

A comprehensive search of publicly available scientific literature did not yield specific comparative studies on the biological activities or signaling pathways of the four structural isomers of this compound. However, the broader class of aliphatic amines is known to exhibit various biological effects, primarily related to their basicity and ability to interact with biological macromolecules.

Generally, short-chain aliphatic amines can be irritants to the skin, eyes, and respiratory tract. Their toxicological profiles can vary depending on their structure, which influences their absorption, distribution, metabolism, and excretion. For instance, studies on the unmethylated parent compounds (butylamines) have been conducted to evaluate their local and systemic toxicity.[10] It is plausible that the different steric hindrances and lipophilicity of the this compound isomers could lead to differences in their toxicokinetics and toxicodynamics.

Some secondary amines have been postulated to interact with monoamine transporters, but specific data for the this compound isomers is lacking. Further research is required to delineate any specific biological activities and the potential signaling pathways that may be modulated by these isomers.

Conclusion

The four structural isomers of this compound present distinct physicochemical properties directly resulting from the arrangement of the butyl group. While established methods for their synthesis and analytical characterization are available, there is a notable gap in the scientific literature regarding a direct comparative analysis of their biological activities and interactions with signaling pathways. This guide provides a foundational resource for researchers, highlighting the known properties and methodologies, and underscoring the need for further investigation into the comparative biological effects of these structurally related compounds. Such studies would be invaluable for applications in drug development and chemical safety assessment.

References

- 1. Page loading... [guidechem.com]

- 2. N-Methyl-tert-butylamine - general description and preparation [georganics.sk]

- 3. This compound [chembk.com]

- 4. chembk.com [chembk.com]

- 5. N-Methylisobutylamine|lookchem [lookchem.com]

- 6. N-methyl-2-butyl amine, 625-30-9 [thegoodscentscompany.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. researchgate.net [researchgate.net]

N-Methylbutylamine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Methylbutylamine in various organic solvents. Understanding the solubility characteristics of this secondary aliphatic amine is crucial for its application in chemical synthesis, purification processes, and formulation development. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a visual representation of its general solubility behavior.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For this compound, a polar molecule due to its amine functional group, solubility is governed by the principle of "like dissolves like." Its ability to act as a hydrogen bond acceptor and, to a lesser extent, a donor, dictates its interaction with various organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on available information and the physicochemical properties of this compound, a summary of its solubility is presented below.

| Solvent Class | Solvent Name | Formula | Solubility at 25°C | Notes |

| Water | Water | H₂O | 58 g/L[1] | Miscible in all proportions.[1][2] |

| Alcohols | Ethanol | C₂H₅OH | Miscible[3] | Generally soluble in common alcohols. |

| Methanol | CH₃OH | Miscible | Inferred from general solubility principles. | |

| Ketones | Acetone | C₃H₆O | Miscible[3] | Generally soluble in common ketones. |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible | Inferred from general solubility principles. |

| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Miscible | Inferred from general solubility principles. |

| Hydrocarbons | Toluene | C₇H₈ | Miscible | Inferred from general solubility principles. |

| Hexane | C₆H₁₄ | Likely Miscible | Polarity difference may affect miscibility at very high concentrations. | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Miscible | Inferred from general solubility principles. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid amine like this compound in organic solvents. These protocols are adapted from general laboratory procedures for solubility and miscibility testing.

Protocol 1: Determination of Miscibility (Qualitative)

Objective: To determine if this compound is miscible in a given organic solvent at various proportions.

Materials:

-

This compound (high purity)

-

Organic solvent to be tested (e.g., ethanol, toluene, hexane)

-

Graduated cylinders or volumetric pipettes

-

Glass vials or test tubes with closures

-

Vortex mixer

Procedure:

-

Prepare a series of clean, dry glass vials.

-

In separate vials, prepare mixtures of this compound and the organic solvent in different volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1).

-

For each mixture, accurately measure the required volume of this compound and the solvent using graduated cylinders or pipettes and add them to the corresponding vial.

-

Securely close the vials and agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.

-

Allow the vials to stand undisturbed at a constant temperature (e.g., 25°C) for at least 15 minutes.

-

Visually inspect each vial for phase separation. The presence of a single, clear liquid phase indicates miscibility at that proportion. The formation of two distinct layers or cloudiness indicates immiscibility or partial miscibility.

Protocol 2: Determination of Solubility (Quantitative) by Saturation Method

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or other appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand at the constant temperature for several hours to allow the undissolved this compound to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the mixture at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Accurately weigh the withdrawn sample.

-

Dilute the sample with a known volume of the same organic solvent to a concentration suitable for analysis.

-

Analyze the diluted sample using a pre-calibrated gas chromatograph to determine the concentration of this compound.

-

-

Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as g/100mL or mol/L.

-

Visualization of Solubility Relationships

The following diagram illustrates the general solubility behavior of this compound with different classes of organic solvents.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive quantitative data is limited, the provided information on its general solubility and the detailed experimental protocols will aid in its effective handling and application in a laboratory setting. For critical applications, it is always recommended to determine the solubility experimentally under the specific conditions of use.

References

Physicochemical and Thermodynamic Properties of N-Methylbutylamine

An In-depth Technical Guide to the Thermodynamic Properties of N-Methylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound. The information is compiled from various scientific sources and is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical engineering. All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental methodologies for key thermodynamic property determination are also provided, along with a workflow diagram for the determination of enthalpy of vaporization.

This compound is a secondary aliphatic amine that appears as a clear, colorless liquid with an ammonia-like odor[1][2]. It is miscible in water and is classified as a flammable and corrosive liquid[3][4][5].

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H13N | [1][6] |

| Molecular Weight | 87.16 g/mol | [6] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Ammonia-like, cheesy, fishy | [6] |

| Density | 0.736 g/cm³ at 25°C | [7] |

| 0.74 g/cm³ at 20°C | [8] | |

| 0.7637 g/cm³ at 15°C | [1] | |

| Melting Point | -75 °C | [1][6][7] |

| Boiling Point | 90.5-91.5 °C | [7] |

| 91 °C | [1] | |

| 90-92 °C at 1013 hPa | [8] | |

| Solubility in Water | Miscible | [1][3] |

| logP (Octanol/Water Partition Coefficient) | 1.33 | [1] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Vapor Pressure | 50.5 mmHg | [1] |

| 53.7 mmHg at 25°C | [7] | |

| 64.0704 hPa at 20°C (est.) | [6] | |

| 83.0709 hPa at 25°C (est.) | [6] | |

| Enthalpy of Vaporization (ΔH_vap) | Data available as a function of temperature (198.19 K to 547 K) | [3] |

| Heat Capacity at Constant Pressure (Cp) | Data available for ideal gas as a function of temperature (200 K to 1000 K) | [3] |

| Flash Point | 35 °F (1.7 °C) | [7] |

| 13 °C (open cup) | [4][5] | |

| -1 °C (closed cup) | [9] | |

| -4 °C | [8] | |

| pKa (conjugate acid) | 10.9 at 25°C | [1][7] |

| Vapor Density | 3.0 (Air = 1) | [1] |

Experimental Protocols for Determination of Thermodynamic Properties

While specific experimental reports for this compound are not detailed in the public domain, the following are established and widely accepted methodologies for determining the key thermodynamic properties of aliphatic amines.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles ceases and the liquid is drawn into a capillary tube is recorded as the boiling point[10][11].

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the this compound sample is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube filled with heating oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops, and the liquid is drawn into the capillary tube[11].

Determination of Vapor Pressure and Enthalpy of Vaporization (Transpiration Method)

The transpiration method is a reliable technique for measuring the vapor pressure of liquids and solids, from which the enthalpy of vaporization can be derived.

Principle: A stream of an inert gas is passed through or over the sample at a constant temperature and pressure. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample and the volume of the inert gas, the partial pressure of the substance can be calculated using the ideal gas law. The enthalpy of vaporization is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation[4].

Apparatus:

-

Thermostatically controlled chamber (e.g., a water bath or oven)

-

Saturation chamber containing the this compound sample

-

Inert gas supply with a flow controller (e.g., nitrogen)

-

Condenser or cold trap to collect the vapor

-

Flow meter to measure the volume of the inert gas

-

Analytical balance

Procedure:

-

The saturation chamber containing a known mass of this compound is placed in the thermostatically controlled chamber and allowed to reach thermal equilibrium.

-

A controlled flow of the inert gas is passed through the saturation chamber.

-

The gas, now saturated with this compound vapor, passes through a condenser or cold trap where the vapor is collected.

-

The total volume of the inert gas that has passed through the chamber is measured.

-

The mass of the condensed this compound is determined by weighing the cold trap before and after the experiment, or by the mass loss of the saturation chamber.

-

The vapor pressure (P) at that temperature (T) is calculated.

-

The experiment is repeated at several different temperatures.

-

The enthalpy of vaporization (ΔH_vap) is calculated from the slope of the plot of ln(P) versus 1/T, which is equal to -ΔH_vap/R, where R is the ideal gas constant.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the enthalpy of vaporization of this compound using the transpiration method.

Caption: Workflow for determining the enthalpy of vaporization.

Conclusion

This technical guide provides a consolidated source of information on the thermodynamic properties of this compound. The presented data and experimental methodologies are essential for professionals involved in chemical synthesis, process design, and safety assessments. The lack of publicly available, detailed experimental protocols for this specific compound highlights an area for potential future research to further refine our understanding of its behavior under various conditions.

References

- 1. This compound | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. microchem.fr [microchem.fr]

- 3. N-methyl-1-butanamine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vapour pressure and enthalpy of vaporization of aliphatic poly-amines | Semantic Scholar [semanticscholar.org]

- 6. scent.vn [scent.vn]

- 7. This compound [chembk.com]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. profiles.umsl.edu [profiles.umsl.edu]

N-Methylbutylamine: A Technical Guide to its Nucleophilicity and Basicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbutylamine (CH₃(CH₂)₃NHCH₃), a secondary aliphatic amine, is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its chemical behavior is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. Understanding and quantifying these characteristics are crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities. This technical guide provides an in-depth analysis of the nucleophilicity and basicity of this compound, presenting key quantitative data, detailed experimental methodologies for their determination, and mechanistic insights into its reactivity.

Core Concepts: Basicity and Nucleophilicity

The chemical reactivity of this compound is fundamentally governed by two intertwined, yet distinct, properties: basicity and nucleophilicity.

-

Basicity is a thermodynamic concept that describes the ability of a molecule to accept a proton (H⁺). It is quantified by the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value indicates a stronger base. The basicity of an amine is influenced by the electronic effects of its substituents and solvation effects.

-

Nucleophilicity is a kinetic concept that measures the rate at which a molecule donates its electron pair to an electrophilic center. It is influenced by factors such as the charge, electronegativity, and polarizability of the nucleophile, as well as steric hindrance around the nucleophilic center.

For aliphatic amines like this compound, basicity and nucleophilicity are often correlated, but not always directly proportional.

Quantitative Data

The following tables summarize the key quantitative parameters that define the basicity and reactivity of this compound and related compounds.

Table 1: Physicochemical and Basicity Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃N | [1] |

| Molecular Weight | 87.16 g/mol | [1] |

| Boiling Point | 90-92 °C | [1] |

| Density | 0.74 g/cm³ at 20 °C | [1] |

| pKa of Conjugate Acid | 10.9 | [1] |

Table 2: Comparative Basicity of Selected Amines

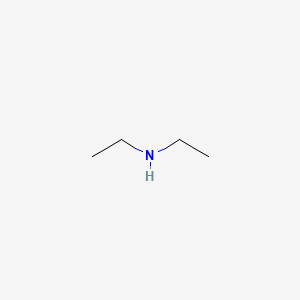

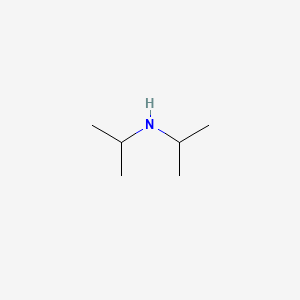

| Amine | Structure | pKa of Conjugate Acid |

| Ammonia | NH₃ | 9.25 |

| n-Butylamine (Primary) | CH₃(CH₂)₃NH₂ | 10.6 |

| This compound (Secondary) | CH₃(CH₂)₃NHCH₃ | 10.9 |

| Di-n-butylamine (Secondary) | (CH₃(CH₂)₃)₂NH | 11.25 |

| Tri-n-butylamine (Tertiary) | (CH₃(CH₂)₃)₃N | 10.89 |

Table 3: Reactivity Data for this compound and Analogs

| Parameter | Value | Compound | Conditions | Source(s) |

| Vapor-Phase Reaction Rate Constant with OH Radicals | 7.8 x 10⁻¹¹ cm³/molecule-sec | This compound | 25 °C | [1] |

| Mayr's Nucleophilicity Parameter (N) | 14.7 | Diethylamine | Water | [2] |

| Mayr's Nucleophilicity Parameter (N) | 12.9 | Ethylamine | Water | [2] |

| Mayr's Nucleophilicity Parameter (N) | 9.5 | Ammonia | Water | [2] |

Discussion of Basicity

The basicity of this compound (pKa = 10.9) is higher than that of ammonia and primary amines like n-butylamine.[1] This can be attributed to the inductive effect of the two alkyl groups (methyl and butyl), which donate electron density to the nitrogen atom, making the lone pair more available for protonation.

In aqueous solution, the basicity of amines is also influenced by the solvation of the corresponding ammonium cation. While tertiary amines might be expected to be the most basic due to the inductive effects of three alkyl groups, their conjugate acids are less effectively solvated by water molecules due to steric hindrance. This interplay of inductive effects and solvation results in secondary amines, such as this compound, often exhibiting the highest basicity in aqueous media.

Discussion of Nucleophilicity

This compound is an effective nucleophile due to the high electron density on the nitrogen atom. In general, for aliphatic amines, nucleophilicity follows the trend: secondary > primary > ammonia.[2] This is because the electron-donating alkyl groups increase the nucleophilicity of the nitrogen.

While a specific, experimentally determined nucleophilicity parameter for this compound is not available, we can infer its reactivity from data on analogous compounds. For instance, diethylamine, another secondary amine, has a Mayr's nucleophilicity parameter (N) of 14.7 in water, which is significantly higher than that of the primary amine, ethylamine (N=12.9), and ammonia (N=9.5).[2] This indicates that this compound is a potent nucleophile, capable of participating in a wide range of nucleophilic substitution and addition reactions.

Steric hindrance can play a significant role in modulating the nucleophilicity of amines. The butyl and methyl groups in this compound are relatively unhindered, allowing for facile attack at electrophilic centers.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of an amine using potentiometric titration.

Materials and Apparatus:

-

pH meter with a combination glass electrode

-

Calibrated burette (25 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (100 mL or 150 mL)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

This compound solution (approximately 0.01 M)

-

Deionized water

-

Standard pH buffers (pH 4, 7, and 10)

Procedure:

-

Calibration: Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions.

-

Sample Preparation: Accurately prepare an approximately 0.01 M solution of this compound in deionized water. Pipette a known volume (e.g., 50.0 mL) of this solution into a beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: Begin stirring the solution at a moderate, constant rate. Record the initial pH of the amine solution. Add the standardized 0.1 M HCl solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: As the pH begins to change more rapidly, reduce the increment size of the titrant (e.g., 0.1 mL or dropwise) to accurately determine the equivalence point. Continue the titration well past the equivalence point until the pH changes become minimal again.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to obtain the titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and identifying the maximum value.

-

The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).

-

Mandatory Visualizations

Logical Relationship of Factors Influencing Amine Reactivity

Caption: Factors influencing the basicity and nucleophilicity of amines.

Experimental Workflow for pKa Determination

Caption: Workflow for the potentiometric determination of pKa.

Reaction Mechanism: Synthesis of a Lidocaine Analog

The synthesis of the local anesthetic lidocaine involves the nucleophilic attack of a secondary amine on an α-chloro amide. This reaction serves as an excellent example of the nucleophilicity of secondary amines in pharmaceutical synthesis. A similar reaction can be envisioned with this compound.

Caption: SN2 mechanism for the synthesis of a lidocaine analog.

Conclusion

This compound is a valuable secondary amine in organic synthesis, characterized by its strong basicity and nucleophilicity. Its pKa of 10.9 reflects the electron-donating nature of its alkyl substituents. While a specific quantitative measure of its nucleophilicity is not widely reported, by analogy with similar secondary amines, it is a potent nucleophile suitable for a variety of synthetic transformations. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for the practical application and theoretical understanding of this compound's reactivity in research and development settings.

References

An In-depth Technical Guide to the Safe Handling of N-Methylbutylamine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides an in-depth overview of the safety precautions and handling measures for N-Methylbutylamine, a versatile reagent in organic synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. It is a highly flammable liquid and vapor, posing a significant fire risk.[1][2] The substance is harmful if swallowed or absorbed through the skin and can cause severe skin and eye burns.[2][3] Inhalation may lead to severe irritation of the respiratory tract, potentially causing chemical burns.[2][4]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[6]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid with an ammonia-like odor. | [2][5][7] |

| Molecular Formula | C₅H₁₃N | [3][6][8] |

| Molecular Weight | 87.16 g/mol | [5] |

| Boiling Point | 90-92 °C at 1013 hPa | |

| Melting Point | -75 °C | [3] |

| Flash Point | -4 °C to 13 °C (closed cup) | [2] |

| Density | 0.736 - 0.74 g/cm³ at 20-25 °C | [3][5][7] |

| Vapor Pressure | 53.7 mmHg at 25 °C | [3] |

| Explosive Limit | 1.3% (V/V) | [3] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, strict adherence to the following control measures and use of personal protective equipment (PPE) is mandatory.

| Control Measure | Specification | Source(s) |

| Engineering Controls | Work should be conducted in a chemical fume hood.[2][4] Use adequate general or local explosion-proof ventilation.[2] | |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[2][4] A face shield should be used when handling corrosive or highly irritating substances.[1] | |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] | |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2] |

Toxicological Data

The toxicological profile of this compound underscores the need for cautious handling.

| Route of Exposure | Species | Value | Source(s) | | --- | --- | --- | | Oral LD50 | Rat | 420 mg/kg |[2][3] | | Dermal LD50 | Rabbit | 932 - 1260 uL/kg |[2][3] | | Eye Irritation | Rabbit | 74 mg (Severe) |[2][3] |

Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and ensuring the stability of this compound.

Handling:

-

Ground and bond containers when transferring material.[2]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Do not ingest or inhale.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep away from heat, sparks, and open flames.[2]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2]

-

This compound is incompatible with strong acids, acid chlorides, acid anhydrides, oxidizing agents, and carbon dioxide.[1][2]

Emergency Procedures

In the event of an emergency, the following protocols should be followed promptly and efficiently.

First Aid Measures:

| Exposure Route | Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] | |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] | |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[2][4] | |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid immediately.[2][4] |

Fire Fighting Measures:

-

Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish fires.[1][2] Water may be ineffective.[1][2]

-

Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

-

Vapors are heavier than air and may travel to a source of ignition and flash back.[1][2]

-

Containers may explode in the heat of a fire.[1][2] Use water spray to keep fire-exposed containers cool.[1][2]

Accidental Release Measures:

-

Evacuate personnel from the area.[1]

-

Provide ventilation.[2]

-

Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1][2]

-

Avoid runoff into storm sewers and ditches.[2]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for handling a chemical spill of this compound, providing a clear, step-by-step guide for laboratory personnel.

References

- 1. nj.gov [nj.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound [chembk.com]

- 4. N-Methyldibutylamine | CAS#:3405-45-6 | Chemsrc [chemsrc.com]

- 5. This compound | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Page loading... [wap.guidechem.com]

N-Methylbutylamine: A Comprehensive Material Safety Data Sheet for Research Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the material safety data for N-Methylbutylamine, designed for researchers, scientists, and professionals in drug development. It consolidates critical safety information, including physical and chemical properties, toxicological data, handling and emergency protocols, and regulatory information. The data is presented in a clear and accessible format to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a secondary aliphatic amine used as an intermediate in the synthesis of various chemical compounds.[1] It is a clear, colorless liquid with an ammonia-like odor.[1][2]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Butanamine, N-methyl-; N-Butylmethylamine; Methylbutylamine |

| CAS Number | 110-68-9[3] |

| EC Number | 203-791-2[4] |

| Chemical Formula | CH₃(CH₂)₃NHCH₃[4] |

| Molecular Weight | 87.17 g/mol [4] |

| Property | Value |

| Appearance | Clear, colorless liquid[1][3] |

| Odor | Ammonia-like[1][2] |

| Boiling Point | 90.5-91.5°C[5] |

| Melting Point | -75°C[5] |

| Flash Point | -1°C (closed cup) / 13°C (55.40°F)[3] / 35°F[1][2] |

| Density | 0.736 g/mL at 25°C[1][5] |

| Vapor Pressure | 53.7 mmHg at 25°C[5] |

| Refractive Index | n20/D 1.3995[5] |

| Solubility | Slightly soluble in water[1] |

Hazard Identification and Classification

This compound is a highly flammable, corrosive, and harmful substance that presents significant health risks upon exposure.[3][6]

| Hazard Classification | Category |

| Flammable Liquids | Category 2 |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 3 |

| Skin Corrosion | Category 1B |

GHS Hazard Statements: H225, H302, H311, H314[6]

-

Health: 3 (Materials that, under emergency conditions, can cause serious or permanent injury)

-

Flammability: 3 (Can be ignited under almost all ambient temperature conditions)

-

Instability: 0 (Normally stable, even under fire conditions)

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 420 mg/kg[3][5] |

| LD50 | Rabbit | Dermal | 932 mg/kg[5] / 1260 uL/kg[3] |

| LC50 | Rat | Inhalation | 2000 ppm / 4 hours[5] |

| Draize Test | Rabbit | Eye | 74 mg (Severe)[3] |

Health Effects and First Aid Measures

Exposure to this compound can cause severe burns to the skin and eyes, and is harmful if swallowed or absorbed through the skin.[3] Inhalation may cause chemical burns to the respiratory tract.[3]

| Exposure Route | Health Effects | First Aid Protocol |

| Eye Contact | Causes severe eye burns, potential for corneal damage.[3] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Causes skin burns and is harmful if absorbed.[3] | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Ingestion | Harmful if swallowed. Causes severe burns to the digestive tract.[3] | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3] |

| Inhalation | Causes chemical burns to the respiratory tract. Vapors may cause dizziness or suffocation.[3] | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

Experimental Protocols: Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling Protocol:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[7][8]

-

Ground and bond containers when transferring material to prevent static discharge.[3][7]

-

Use spark-proof tools and explosion-proof equipment.[3]

-

Avoid contact with eyes, skin, and clothing.[3]

-

Wash hands thoroughly after handling.[3]

Storage Protocol:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[7]

-

Store in a flammables-area.[3]

-

Incompatible with strong acids, acid chlorides, acid anhydrides, oxidizing agents, and carbon dioxide.[7]

Emergency Procedures

In the event of a spill or fire, immediate and appropriate action is necessary.

Spill Response Protocol:

-

Evacuate all non-essential personnel from the area.[7]

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.[2][3]

-

Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.[2]

-

Ventilate the area and wash the spill site after material pickup is complete.[7]

Firefighting Protocol:

-

Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire.[7] Water may be ineffective.[7]

-

Poisonous gases, including nitrogen oxides, are produced in a fire.[7]

-

Containers may explode when heated.[7] Use water spray to keep fire-exposed containers cool.[7]

-

Vapors are heavier than air and may travel to a source of ignition and flash back.[7]

Visualized Workflows

To further clarify the emergency procedures, the following diagrams illustrate the logical flow of actions in case of a spill or fire.

References

- 1. microchem.fr [microchem.fr]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 50 g, CAS No. 110-68-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 7. nj.gov [nj.gov]

- 8. chemos.de [chemos.de]

Methodological & Application

N-Methylbutylamine: A Versatile Precursor in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Methylbutylamine (NMBA), a secondary aliphatic amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its utility stems from the reactivity of its secondary amine group, which readily participates in nucleophilic substitution and other coupling reactions, allowing for its incorporation into more complex molecular architectures. This document provides an overview of its application, focusing on the synthesis of the nootropic and antidepressant agent, Bifemelane, and includes detailed experimental protocols and relevant quantitative data.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1. It is a colorless liquid with an ammonia-like odor and is classified as a flammable and corrosive substance.[1][2] Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, should be strictly followed.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 110-68-9 |

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 87.16 g/mol |

| Boiling Point | 90-92 °C |

| Melting Point | -75 °C |

| Density | ~0.74 g/cm³ at 20 °C |

| Flash Point | -4 °C |

| Solubility in Water | Miscible |

Application in the Synthesis of Bifemelane

This compound is a key precursor in the synthesis of Bifemelane, also known as 4-(o-benzylphenoxy)-N-methylbutylamine.[3] Bifemelane has been investigated for its properties as a monoamine oxidase (MAO) inhibitor, with demonstrated activity against both MAO-A and MAO-B isoforms.

Signaling Pathway of Monoamine Oxidase Inhibition

Bifemelane's therapeutic effects are attributed to its ability to inhibit monoamine oxidase enzymes. These enzymes are responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. By inhibiting MAO, Bifemelane increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to alleviate symptoms of depression and neurodegenerative diseases.

Quantitative Data on Bifemelane's MAO Inhibition

The inhibitory activity of Bifemelane on monoamine oxidase has been quantified, with specific inhibition constants (Ki) determined for both MAO-A and MAO-B. This data is crucial for understanding its potency and selectivity.

Table 2: Inhibition of Monoamine Oxidase by Bifemelane [3]

| Enzyme | Inhibition Type | Ki (µM) |

| MAO-A | Competitive, Reversible | 4.20 |

| MAO-B | Non-competitive, Irreversible | 46.0 |

Experimental Protocols

The synthesis of pharmaceuticals using this compound as a precursor typically involves its role as a nucleophile. The following protocols outline the synthesis of this compound itself and its subsequent use in the synthesis of a pharmaceutical intermediate, Bifemelane.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the reaction of n-butylamine with benzaldehyde, followed by methylation and hydrolysis.

Materials:

-

n-Butylamine

-

Benzaldehyde

-

Anhydrous benzene

-

Dimethyl sulfate

-

Sodium hydroxide

-

Ether

Procedure:

-

A mixture of n-butylamine (0.50 mole) and benzaldehyde (0.60 mole) in anhydrous benzene (100 ml) is refluxed for 30 minutes to form N-benzylidenebutylamine.

-

Water is removed by distillation.

-

A solution of dimethyl sulfate (0.60 mole) in anhydrous benzene (200 ml) is added to the cooled residue. The mixture is gently heated to initiate the reaction and then refluxed for 30 minutes.

-

The mixture is steam-distilled to remove benzene and unreacted benzaldehyde.

-

The residue is cooled and treated with sodium hydroxide (1.5 moles) to liberate the free amine.

-

The amine layer is separated, dried over sodium hydroxide, and distilled to yield this compound.

Expected Yield: 45-53%

Protocol 2: Synthesis of Bifemelane (4-(o-benzylphenoxy)-N-methylbutylamine)

This protocol outlines the synthesis of Bifemelane through the N-alkylation of this compound with a suitable precursor, 4-(o-benzylphenoxy)butyl bromide. This is a representative example of a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide.

Materials:

-

This compound

-

4-(o-benzylphenoxy)butyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

General Procedure:

-

To a solution of 4-(o-benzylphenoxy)butyl bromide in a suitable solvent such as acetonitrile, add an excess of this compound and a base like potassium carbonate.

-

The reaction mixture is stirred at an elevated temperature (e.g., reflux) for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford Bifemelane.

Note: Specific quantitative data for this reaction, such as precise yields and optimal conditions, are often proprietary and found in patent literature. Researchers should optimize these conditions for their specific laboratory setup.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its application in the preparation of Bifemelane highlights its importance as a building block for creating neurologically active compounds. The provided protocols offer a foundational understanding of the synthetic methodologies involved. Researchers are encouraged to adapt and optimize these procedures to suit their specific research and development needs, always adhering to strict safety guidelines.

References

N-Methylbutylamine in Agrochemical Production: A Review of Available Synthesis Information